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Introduction
Jurubidine is a steroidal alkaloid belonging to the 3-aminospirostane class. It is the aglycone

of Jurubine, a glycoside found in plants of the Solanum genus.[1] These compounds are of

significant interest to researchers due to their potential pharmacological activities. This guide

provides a comprehensive overview of the spectroscopic data available for Jurubidine and its

related compound, Jurubine, to aid in its identification, characterization, and further

development.

Chemical Structure
Jurubidine is a complex steroidal molecule with the chemical formula C₂₇H₄₅NO₂ and an exact

mass of 415.3450.[1] Its structure is characterized by a spirostane skeleton with an amino

group at the C-3 position.

Spectroscopic Data
The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for Jurubidine and its glycoside, Jurubine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H and ¹³C NMR data presented below were obtained for Jurubine, the glycoside of

Jurubidine. The assignments for the aglycone portion (Jurubidine) are provided.

Table 1: ¹H NMR Spectroscopic Data for Jurubine (Aglycone Portion - Jurubidine) in CD₃OD

Position Chemical Shift (δ, ppm) Multiplicity

18-H 0.79 s

... ... ...

Table 2: ¹³C NMR Spectroscopic Data for Jurubine (Aglycone Portion - Jurubidine) in CD₃OD

Carbon Chemical Shift (δ, ppm)

3 52.0

10 38.2

13 42.3

16 82.6

18 17.2

19 12.9

21 16.1

22 116.0

26 76.1

27 17.6

... ...

Note: The complete NMR data for all positions was not available in the provided search results.

The table includes the assigned shifts for key carbons of the Jurubidine aglycone as reported

in the literature.[2]
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Infrared (IR) Spectroscopy
Specific IR spectra for Jurubidine were not found in the search results. However, based on its

chemical structure, the following characteristic absorption bands can be expected. A recent

study mentioned the characterization of Jurubidine derivatives by IR spectroscopy, confirming

the existence of such data.[3][4]

Table 3: Predicted Infrared Absorption Bands for Jurubidine

Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch (amine) 3500 - 3300 Medium

C-H stretch (alkane) 3000 - 2850 Strong

C-N stretch (amine) 1250 - 1020 Medium

C-O stretch (ether) 1150 - 1085 Strong

Mass Spectrometry (MS)
The exact mass of Jurubidine has been determined to be 415.3450.[1] A study on the

fragmentation pathways of 3-aminospirostane alkaloids, including Jurubidine, provides

insights into its mass spectrometric behavior.[5][6]

Table 4: Mass Spectrometry Data for Jurubidine

Parameter Value

Chemical Formula C₂₇H₄₅NO₂

Exact Mass 415.3450

Key Fragmentation Pathways

... ...

Note: A detailed list of fragments and their relative abundances was not available. The

fragmentation of spirostane alkaloids is complex and can involve cleavages in the spiroketal

side chain and the steroid nucleus.[3]
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Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data were

not explicitly available in the search results. However, based on general practices for the

analysis of natural products, the following methodologies are typically employed.

NMR Spectroscopy
For the analysis of steroidal alkaloids like Jurubidine, high-field NMR spectrometers (e.g., 500

MHz or higher) are used.[2] Samples are typically dissolved in deuterated solvents such as

methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). A combination of 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) NMR experiments are conducted to achieve unambiguous signal assignments.

Infrared Spectroscopy
IR spectra of solid samples like Jurubidine are often recorded using the KBr pellet method.

The sample is finely ground with potassium bromide and pressed into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used for direct

analysis of the solid sample.

Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation

technique like UPLC (Ultra-Performance Liquid Chromatography), is the method of choice for

the analysis of complex natural products.[7] Electrospray ionization (ESI) is a common

ionization technique for such molecules. Tandem mass spectrometry (MS/MS) experiments are

performed to induce fragmentation and elucidate the structure.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic analysis

of Jurubidine from a plant source.
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Caption: General workflow for the isolation and spectroscopic characterization of Jurubidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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